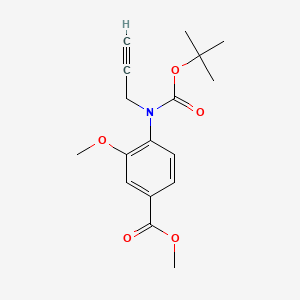
Methyl 4-((tert-butoxycarbonyl)(prop-2-yn-1-yl)amino)-3-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 4-((tert-butoxycarbonyl)(prop-2-yn-1-yl)amino)-3-methoxybenzoate is a useful research compound. Its molecular formula is C17H21NO5 and its molecular weight is 319.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 4-((tert-butoxycarbonyl)(prop-2-yn-1-yl)amino)-3-methoxybenzoate, with the CAS number 2637450-04-3, is a compound that has garnered interest for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
Molecular Formula : C17H21NO5
Molecular Weight : 319.35 g/mol
IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound can be categorized into several areas:
- Antimicrobial Activity : Some studies have explored the compound's effectiveness against various bacterial strains, indicating potential use as an antimicrobial agent.
- Anti-inflammatory Effects : Research has suggested that derivatives of methoxybenzoates may exhibit anti-inflammatory properties, which could be relevant for therapeutic applications in inflammatory diseases.
- Anticancer Potential : Preliminary findings indicate that the compound may have cytotoxic effects on certain cancer cell lines, warranting further investigation into its mechanisms of action.
Antimicrobial Studies
A study conducted on various derivatives of benzoates, including this compound, showed promising results against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were determined, revealing significant antimicrobial activity.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | 32 |
| Methyl 4-((tert-butoxycarbonyl)(prop-2-yn-1-yloxy)phenyl)butanoate | S. aureus | 16 |
Anti-inflammatory Mechanisms
Research has indicated that compounds similar to methyl 4-(tert-butoxycarbonyl)amino benzoates can inhibit pro-inflammatory cytokines in vitro. The inhibition of TNF-alpha and IL-6 production was observed in macrophage cell lines treated with the compound.
Anticancer Activity
In vitro studies have demonstrated that methyl 4-((tert-butoxycarbonyl)(prop-2-yn-1-yloxy)phenyl)butanoate exhibits cytotoxicity against human cancer cell lines such as HeLa and MCF7. The compound induced apoptosis and cell cycle arrest at G0/G1 phase:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF7 | 20 |
Case Studies
One notable case study involved the synthesis of methyl 4-(tert-butoxycarbonyl)(prop-2-yn-1-yloxy)phenyl derivatives, which were tested for their anticancer properties. The results indicated a dose-dependent response with increased apoptosis markers in treated cells compared to controls.
Properties
Molecular Formula |
C17H21NO5 |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
methyl 3-methoxy-4-[(2-methylpropan-2-yl)oxycarbonyl-prop-2-ynylamino]benzoate |
InChI |
InChI=1S/C17H21NO5/c1-7-10-18(16(20)23-17(2,3)4)13-9-8-12(15(19)22-6)11-14(13)21-5/h1,8-9,11H,10H2,2-6H3 |
InChI Key |
NCTXYKWIDNJANV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC#C)C1=C(C=C(C=C1)C(=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















